molecular formula C27H35N3+2 B1196721 Ethyl Green cation CAS No. 22244-13-9

Ethyl Green cation

Cat. No.: B1196721
CAS No.: 22244-13-9
M. Wt: 401.6 g/mol
InChI Key: ZRJYQNPSWSGCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Green cation is a water-soluble triarylmethane dye with the molecular formula C27H35N3²⁺ . It is structurally derived from Crystal Violet through the addition of an N-ethyl group, and a related dye, Methyl Green, is formed when an N-methyl group is added instead . Alongside these similar dyes, this compound is primarily valued in scientific research for its application as a histological stain . The compound is commonly supplied as a salt, such as C27H35BrClN3 . This product is intended for research purposes only and is not approved for personal or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22244-13-9

Molecular Formula

C27H35N3+2

Molecular Weight

401.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium

InChI

InChI=1S/C27H35N3/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5/h9-20H,8H2,1-7H3/q+2

InChI Key

ZRJYQNPSWSGCMS-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Other CAS No.

7114-03-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules

In Vitro and In Situ Studies of Nucleic Acid Interactions

Ribonucleic Acid (RNA) Interaction Dynamics and Preferential Binding

Differential Binding to RNA Species

The interaction of cationic dyes with RNA is largely governed by electrostatic forces due to the negatively charged phosphate (B84403) backbone of RNA. While specific detailed research findings on the differential binding of Ethyl Green cation to various RNA species (e.g., mRNA, tRNA, rRNA, or specific RNA structures like G-quadruplexes) are not extensively detailed in the provided literature, general principles of cationic molecule-RNA interactions suggest that such differential binding can occur. RNA molecules exhibit diverse structural features, including secondary and tertiary folds, loop lengths, and specific base compositions, which can influence the binding affinity and mode of interaction with small molecules. biorxiv.orgnih.gov For instance, small molecules have been observed to show differential binding to G-quadruplex RNA based on loop size. biorxiv.org The presence of specific binding sites, such as the N7 position of guanine (B1146940) or the O6 carbonyl group of guanine, and the backbone phosphate groups, can also dictate selectivity. nih.govacs.org

Mechanisms of RNA Complex Formation

The formation of complexes between this compound and RNA is primarily driven by electrostatic interactions between the positively charged dye and the negatively charged phosphate backbone of RNA. ijbs.comelifesciences.org Cationic dyes can associate with nucleic acids through various intermolecular forces, including Coulombic interactions, Van der Waals forces, and hydrophobic interactions. researchgate.net The binding can lead to the formation of stable stoichiometric associations. researchgate.net

General mechanisms for cationic molecule-RNA complex formation include:

Electrostatic Steering : Positively charged molecules can be electrostatically steered towards the negatively charged RNA backbone. elifesciences.org

Intercalation : Planar aromatic dyes can intercalate into duplex regions of nucleic acids, positioning reactive groups in proximity to bases. acs.org While this mechanism is well-documented for some dyes, specific evidence for this compound's intercalation into RNA duplexes is not detailed in the provided sources.

Groove Binding : Cations can bind within the grooves of RNA structures, forming contacts with specific atoms like the N7 of guanine or the O6 carbonyl group. acs.org

Hydrogen Bonding : Beyond electrostatic attractions, hydrogen bonds can form between the dye and specific RNA bases or backbone elements. nih.govoup.com

The stability of RNA-dye complexes can be influenced by the specific ionic environment and the presence of metal ions. mdpi.com

Environmental and Solutionic Factors Modulating Nucleic Acid Interactions

The interaction of this compound with nucleic acids is significantly influenced by the surrounding environment, particularly pH and ionic strength, which modulate the charge state of both the dye and the biological macromolecule.

Influence of pH on Binding Characteristics

pH plays a crucial role in modulating the binding characteristics of this compound to nucleic acids. Nucleic acids themselves undergo pH-dependent conformational changes due to the protonation state of their bases. For example, i-motif structures in DNA are stabilized by hemiprotonated C:C+ base pairs and are typically observed at acidic pH. nih.govreading.ac.uk Similarly, the stability of DNA can be affected by pH, with increased protonation of adenine (B156593) in acidic conditions influencing fluorescence intensity. frontiersin.org

For cationic dyes like Ethyl Green, changes in pH can alter the charge of both the dye and the interacting macromolecule. Proteins, for instance, have varying charges depending on the pH due to the ionization of their amino acid residues. researchgate.netscielo.br A cationic dye might bind strongly to a negatively charged macromolecule at a certain pH, but binding could be reduced or abolished if the macromolecule becomes positively charged or neutral at a different pH. researchgate.netscielo.br Therefore, a specific pH environment is often required to ensure optimal interaction between a cationic dye and the anionic forms of target macromolecules. researchgate.net

Impact of Ionic Strength on Dye-Macromolecule Association

Ionic strength significantly impacts the association of this compound with nucleic acids, primarily by influencing electrostatic interactions. Nucleic acids, with their polyanionic phosphate backbone, require counterions to maintain electroneutrality. reading.ac.uk An increase in ionic strength, meaning a higher concentration of ions in the solution, can screen the electrostatic interactions between the charged dye and the nucleic acid. ijbs.comresearchgate.net This screening effect can reduce the binding affinity of the cationic dye, as the presence of other ions competes with the dye for electrostatic interactions with the nucleic acid. acs.orgresearchgate.net

Conversely, at lower ionic strengths, the electrostatic attraction between the positively charged this compound and the negatively charged nucleic acid would be stronger, potentially leading to increased association. The binding strength can vary depending on the ionic strength of the medium. mdpi.com

Research into Protein Binding and Conformational Perturbations

This compound, being a positively charged molecule, is expected to interact with proteins, particularly those with significant negative charges or accessible anionic binding sites. These interactions can potentially induce conformational perturbations in the proteins.

Specificity of Binding to Different Protein Classes (e.g., Histones, Non-Histone Proteins)

Histones are a class of highly basic proteins, rich in positively charged amino acid residues, around which DNA is wrapped to form nucleosomes in eukaryotic cells. nih.gov Their cationic tails protrude from the nucleosome core and mediate contacts between individual nucleosomes, contributing to chromatin compaction. nih.gov Due to their high positive charge density, histones primarily interact with the negatively charged DNA through electrostatic contributions and hydrogen bonding. nih.gov While specific studies on this compound's direct binding to histones are not detailed in the provided search results, it is plausible that a cationic dye could interact with histones, potentially competing with or influencing their interaction with DNA, or binding to available anionic sites on the histone surface.

Non-histone proteins (NHPs) are a heterogeneous group of proteins in chromatin that play vital roles in processes like nucleosome remodeling, DNA replication, and RNA synthesis. wikipedia.org Many NHPs are acidic wikipedia.org, meaning they carry a net negative charge at physiological pH. This acidic nature would make them strong candidates for electrostatic interactions with cationic dyes like Ethyl Green. Research has shown that non-histone proteins can bind specifically to DNA and chromatin, with some exhibiting higher specificity to homologous DNA/chromatin. nih.gov The binding of certain non-histone proteins can even destabilize regular chromatin structures. plos.org

While the provided information does not offer specific data tables or detailed research findings on the differential specificity of this compound to histones versus non-histone proteins, the general principles of electrostatic interactions suggest a higher affinity for negatively charged non-histone proteins compared to the already positively charged histones, unless the dye's interaction with histones involves specific non-electrostatic forces or targets specific anionic pockets. However, the binding of other triarylmethane dyes, such as Malachite Green, to proteins like bovine serum albumin has been shown to be pH-dependent, with reduced binding in alkaline media where the protein carries a predominantly negative charge due to amino acid ionization. researchgate.netscielo.br This suggests that electrostatic interactions are a key determinant in protein-dye association for this class of compounds.

Induction of Protein Conformational Changes upon Dye Binding

The interaction of small molecules, including cationic dyes, with proteins can induce conformational changes, which are critical for protein function and activity patsnap.com. These changes can range from subtle alterations in side-chain rotations to more dramatic domain rearrangements patsnap.com. The binding of a ligand can shift a protein towards an active state or selectively bind to an active conformation, biasing equilibrium .

Cationic compounds, due to their charge, can interact with negatively charged regions of proteins through electrostatic forces acs.orgmdpi.com. Additionally, hydrophobic interactions and hydrogen bonding also play significant roles in protein-ligand associations mdpi.commdpi.com. Such interactions can lead to changes in the protein's three-dimensional structure, affecting its stability, solubility, and functional properties mdpi.comfrontiersin.org.

While the general principles of how cationic dyes and ionic liquids (which often contain cationic components similar to this compound) can induce protein conformational changes are well-documented patsnap.commdpi.comfrontiersin.orgresearchgate.netacs.org, specific detailed research findings focusing solely on the induction of conformational changes in particular proteins upon binding of the this compound are not extensively reported in the provided literature. Studies on other cationic compounds, such as certain ionic liquids, have shown their ability to stabilize or destabilize protein structures, with the effect depending on the specific cation, anion, alkyl chain length, and functional groups present mdpi.comfrontiersin.org. Techniques like circular dichroism (CD), fluorescence spectroscopy, and nuclear magnetic resonance (NMR) are commonly employed to probe these structural changes frontiersin.orgacs.orgnih.gov.

Quantitative Analysis of Protein-Dye Adducts

The formation of protein-dye adducts involves the covalent or non-covalent binding of dye molecules to proteins. Quantitative analysis of these adducts is crucial for understanding the extent of interaction and potential biological impact. Proteins offer various nucleophilic centers for adduct formation, including sulfur atoms of cysteine and methionine, nitrogen atoms of amine groups, ring systems, and guanido groups, and oxygen atoms of hydroxyl and carboxyl groups epa.gov.

Methods for the quantitative analysis of protein adducts often involve a combination of chromatographic and mass spectrometric techniques epa.govmdpi.comfrontiersin.org. For instance, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection, characterization, and quantification of modified amino acids or peptides after protein hydrolysis epa.govmdpi.comfrontiersin.org. Fluorescent spectrophotometry can also be used for intact adducts or their cleavage products that are strongly fluorescent epa.gov. Immunoassays are also under development for biomonitoring of protein adducts epa.gov.

Studies on Interactions with Cellular Lipid Membranes and Permeation Pathways

Cellular lipid membranes serve as crucial barriers to exogenous molecules, and understanding the interaction of compounds like this compound with these membranes is vital for comprehending their cellular uptake and distribution patsnap.comnih.gov. Cationic molecules, including certain dyes and surfactants, are known to interact with cell membranes, often through electrostatic interactions with the negatively charged components of the lipid bilayer, such as acidic phospholipids (B1166683) mdpi.comacs.org. Hydrophobic interactions also contribute significantly to these associations mdpi.com.

The interaction of cationic compounds with lipid membranes can lead to various effects, including adsorption onto the membrane surface, disruption of membrane integrity, membrane fluidization, and the creation of diffusional pathways, which can enhance membrane permeability patsnap.comacs.orgacs.orgnih.govresearchgate.netrsc.orgrsc.org. For instance, studies on other cationic dyes, such as malachite green, have demonstrated their adsorption and transport kinetics across cellular membranes, highlighting the influence of electrostatic forces, chemical functional groups, and cell membrane integrity on molecular translocation acs.org. The ability of cationic surfactants to disrupt bacterial cell membranes is also a known mechanism for their antibacterial activity acs.orgmdpi.com.

Permeation across membranes can occur via transcellular or paracellular routes nih.gov. Techniques such as time-dependent second harmonic generation (SHG) microscopy and quartz crystal microbalance (QCM) are employed to investigate molecular adsorption and transport kinetics at cell membranes and with model lipid membranes patsnap.comacs.org. Permeability coefficients can be determined using methods like the parallel artificial membrane permeability assay (PAMPA) or microfluidic platforms nih.gov.

However, specific detailed research findings focusing solely on the interaction of the this compound with cellular lipid membranes and the detailed elucidation of its permeation pathways are not explicitly provided in the available literature. General principles derived from studies on other cationic dyes and ionic liquids suggest that its cationic nature and molecular structure would dictate its affinity for and passage across lipid bilayers.

Advanced Spectroscopic and Photophysical Investigations

Characterization of Absorption and Emission Spectra in Diverse Environments

The absorption and emission spectra of chromophores are fundamental to their characterization, providing insights into their electronic transitions and interactions. While specific, detailed absorption and emission spectra for the "Ethyl Green cation" across a wide range of diverse environments are not extensively documented independently, its properties can be inferred and compared to closely related triphenylmethane (B1682552) dyes, such as Brilliant Green cation (C.I. Basic Green 1), which shares structural similarities. Ethyl Green itself is an iminium salt containing the ethyl green(1+) cation, and it has been listed as a synonym for Brilliant Green in some contexts. researchgate.netsigmaaldrich.com

For Brilliant Green, a representative triphenylmethane dye, absorption spectra typically exhibit a major peak (α band) in the visible region, often around 624-637 nm, accompanied by a detectable shoulder (β band) near 590 nm. A smaller absorption band is also observed near 430 nm. acs.org In ethanol, Brilliant Green shows two absorption peaks in the visible region: a minor peak at 428 nm and a major peak at 625 nm. acs.org

The position and intensity of these bands can be influenced by the microenvironment, although for Brilliant Green, these changes have been noted to be small and irregular. acs.org Generally, for cationic dyes, solvent polarity can induce shifts in absorption and emission maxima (solvatochromism). For instance, the absorption and fluorescence spectra of some dyes are highly dependent on solvent polarity, with shifts observed as polarity increases. researchgate.netcdnsciencepub.com

Table 1: Representative Absorption Maxima of Related Triphenylmethane Dyes

Dye NameSolventMajor Absorption (λmax, nm)Minor Absorption/Shoulder (λmax, nm)Reference
Brilliant GreenAqueous624590 (shoulder), 430 (small) acs.org
Brilliant GreenEthanol625428 acs.org
Crystal VioletVarious579- cdnsciencepub.comresearchgate.net
Malachite GreenAqueous624- researchgate.net

Analysis of Fluorescence Quantum Yield and Lifetime Modifications Upon Biomolecular Association

Fluorescence quantum yield (Φ) and lifetime (τ) are critical photophysical parameters that describe the efficiency and duration of fluorescence, respectively. These properties are highly sensitive to the local environment and can undergo significant modifications upon biomolecular association, making them valuable tools in binding studies. researchgate.netunl.ptnih.gov

For many fluorophores, including cationic ones, quantum yields and lifetimes can be influenced by solvent polarity and viscosity. unl.ptmsu.eduinstras.comresearchgate.netacs.orgmdpi.comresearchgate.netacs.org For example, some compounds exhibit high quantum yields in less polar solvents, which can be attenuated in more polar or apolar solvents. mdpi.com Fluorescence lifetimes can range from picoseconds to tens of nanoseconds, depending on the dye and solvent. researchgate.net

Upon biomolecular association, such as binding to proteins or nucleic acids, the microenvironment of a bound dye changes significantly. This can lead to:

Increased Fluorescence Quantum Yield: Binding to a biomolecule can restrict the dye's rotational freedom and reduce non-radiative decay pathways (e.g., twisted intramolecular charge transfer, TICT), leading to an increase in fluorescence quantum yield. acs.org

Modified Fluorescence Lifetime: The fluorescence lifetime can change due to altered solvent exposure, conformational constraints, or interactions with specific amino acid residues or nucleotide bases. For instance, a cationic photosensitizer showed biexponential fluorescence anisotropy decay in a protein environment, differing from its single-exponential decay in aqueous buffer. acs.org Rhodamine 123, a cationic green-fluorescent dye, showed a change in lifetime from 3.9 ns in solution to 3.2 ns when bound to mitochondria. nih.gov

Spectral Shifts: Changes in the absorption and emission spectra (e.g., bathochromic or hypsochromic shifts) can occur upon binding, reflecting changes in the dye's electronic structure or solvation shell. acs.orgmdpi.com

Given this compound's use as a histological dye for nucleic acids researchgate.net, its interaction with DNA and RNA is particularly relevant. Cationic dyes often bind to the negatively charged phosphate (B84403) backbone of nucleic acids, which can lead to significant changes in their photophysical properties, making them useful probes for studying nucleic acid structure and dynamics.

Spectroscopic Differentiation of this compound from Related Chromophores

This compound belongs to the triphenylmethane dye family, which includes other well-known chromophores such as Brilliant Green, Malachite Green, and Crystal Violet. researchgate.netnih.govscience.gov While these dyes share a common structural scaffold, subtle differences in their substituents lead to distinct spectroscopic properties that allow for their differentiation.

Ethyl Green vs. Brilliant Green: As noted, Ethyl Green has been listed as a synonym for Brilliant Green, suggesting a very close relationship, possibly differing only in counterions or minor alkylation patterns. sigmaaldrich.com Brilliant Green (C.I. Basic Green 1) typically exhibits a major absorption maximum around 624-637 nm in aqueous and ethanolic solutions, with a minor peak or shoulder around 428-590 nm. acs.orgacs.org If this compound has a distinct absorption profile, it would likely involve subtle shifts in these maxima or differences in the intensity ratios of the bands.

Differentiation from Malachite Green and Crystal Violet: These are also cationic triphenylmethane dyes, but their absorption maxima are generally distinct enough for spectrophotometric differentiation. Malachite Green typically absorbs strongly around 624 nm. researchgate.net Crystal Violet, on the other hand, shows its maximum absorption at a shorter wavelength, around 579 nm. cdnsciencepub.comresearchgate.net The differences in the absorption wavelengths allow for their simultaneous determination in mixtures using spectrophotometric methods. researchgate.net

Table 2: Spectroscopic Comparison of Common Triphenylmethane Dyes

Dye NamePubChem CID (Cation)Primary Absorption (nm)ColorKey Structural Difference
Ethyl Green84672(Expected ~620-640)Green(Diethylamino, Dimethylamino)
Brilliant Green12450624-637Greenp-ethylamino substitution on two phenyl rings acs.org
Malachite Green11057624GreenDimethylamino groups science.gov
Crystal Violet11051579VioletHexamethylated cdnsciencepub.com

The specific positions and shapes of the absorption and emission bands, along with molar absorptivity values, serve as spectroscopic fingerprints for these chromophores, enabling their identification and quantification even in complex mixtures.

Role of Solvent Polarity and Viscosity in Photophysical Behavior

The photophysical behavior of this compound, like many organic dyes, is significantly influenced by the polarity and viscosity of the solvent environment. These solvent effects arise from various intermolecular interactions between the dye molecule and the solvent molecules, affecting both radiative and non-radiative decay pathways. researchgate.netresearchgate.net

Solvent Polarity (Solvatochromism): Changes in solvent polarity can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. For polar fluorophores, increasing solvent polarity often results in a stronger affinity to the solvent, which can cause shifts in the emission spectra due to intramolecular charge transfer (ICT) processes. mdpi.com For example, the absorption and fluorescence maxima of some squaraine dyes show good linear correlation with solvent polarity functions. instras.com The extent and direction of these shifts depend on the change in the dipole moment of the dye upon excitation. [16, previous search result] In some cases, increased solvent polarity can decrease fluorescence quantum yield due to dipole-dipole interactions or the involvement of non-fluorescent twisted intramolecular charge transfer (TICT) states. acs.orgmdpi.com

Solvent Viscosity: Solvent viscosity plays a crucial role in controlling the rates of non-radiative deactivation pathways that involve conformational changes, such as internal rotation or twisting. For molecules where non-radiative decay is linked to rotational relaxation, an increase in solvent viscosity can hinder these motions, thereby increasing the fluorescence quantum yield and lifetime. msu.edu This relationship can be described by equations where quantum yield is proportional to viscosity raised to a certain power. researchgate.net Conversely, a decrease in quantum yield in less viscous solvents can be attributed to increased internal rotation and non-radiative decay. For some dyes, freezing solutions to a rigid glass maximizes fluorescence efficiency by halting isomerization and rotational relaxation. msu.edu

For this compound, as a triphenylmethane dye, its photophysical properties are expected to be sensitive to both solvent polarity and viscosity. The presence of flexible phenyl rings allows for conformational changes in the excited state, which can be quenched in low-viscosity environments. Thus, an increase in viscosity would likely lead to an increase in fluorescence quantum yield and lifetime for this compound, similar to observations for other flexible chromophores.

Application of Circular Dichroism and Anisotropy in Binding Studies

Circular Dichroism (CD) and Fluorescence Anisotropy (FA) are powerful spectroscopic techniques widely employed to investigate molecular interactions, particularly in biomolecular binding studies. Given this compound's historical use as a histological stain for nucleic acids, these methods are highly relevant for characterizing its interactions with DNA and RNA. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govoup.com While this compound itself may not be inherently chiral in its free state, it can induce chirality or exhibit extrinsic CD bands when it binds to chiral biomolecules like DNA or proteins, especially if the binding causes a conformational change in the biomolecule or if the dye becomes conformationally restricted in a chiral environment. nih.govmdpi.com CD is extensively used to study:

Conformational Changes: Changes in the secondary structure of proteins (e.g., α-helical to β-sheet content) or nucleic acids (e.g., B-DNA to A-DNA or G-quadruplex formation) upon ligand binding can be monitored by characteristic changes in their CD spectra. nih.govoup.commdpi.com

Ligand Binding and Orientation: When a chromophore-containing ligand binds to a protein or nucleic acid, it can develop strong extrinsic CD bands, which can be used to follow the binding event and sometimes infer the orientation of the bound ligand. nih.govcolumbia.edu CD is particularly useful for studying G-quadruplex folding and the effect of cations and ligands on these structures. researchgate.net

Fluorescence Anisotropy (FA): FA measures the rotational mobility of a fluorophore in solution. horiba.com When a small fluorescent molecule (like this compound) binds to a larger, slower-rotating biomolecule (like DNA or a protein), its rotational diffusion decreases, leading to an increase in fluorescence anisotropy. acs.orghoriba.commdpi.commolbiolcell.org This change in anisotropy can be quantitatively related to the binding affinity and stoichiometry. acs.org FA is a versatile, homogeneous technique widely used for:

Ligand-Macromolecule Interactions: Quantifying binding of small molecules to proteins, protein-protein associations, and protein-nucleic acid binding. acs.orghoriba.commolbiolcell.orgrsc.org

Competitive Binding Assays: Determining the affinity of unlabeled compounds by competing with a fluorescently labeled ligand. mdpi.comacs.org

Monitoring Conformational Changes: Changes in the size or shape of a biomolecule that affect the rotational freedom of a bound fluorophore can be detected. horiba.com

For this compound, its cationic nature suggests a strong propensity to interact with anionic biomolecules like DNA and RNA. Both CD and FA would be valuable tools to elucidate the binding mode, affinity, and any induced structural changes in the nucleic acids upon interaction with this compound.

Methodological Advancements and Research Applications

Development and Refinement of Microscopic Imaging Techniques

The development of advanced microscopic imaging techniques has revolutionized the ability to visualize cellular structures and processes with high resolution and in three dimensions. These techniques often rely on fluorescent probes that can specifically target cellular components. While cationic dyes, in general, are employed in various fluorescence imaging applications due to their ability to interact with negatively charged cellular components, specific widespread applications or detailed research findings solely pertaining to the Ethyl Green cation in the following advanced imaging modalities are not prominently reported.

Far-red fluorescence imaging is advantageous for live cell systems due to reduced autofluorescence from biological samples and deeper tissue penetration. Some cationic dyes have been observed to exhibit dual emission bands, including a red-shifted band attributed to dye aggregates at high concentrations, in addition to a green monomeric emission. This property, in principle, could allow for far-red detection. However, specific studies detailing the use of this compound for far-red fluorescence imaging in live cell systems, or its development as a dedicated far-red probe, are not widely documented. Other far-red fluorescent dyes are commonly used for live cell imaging applications, including those for microtubules and nuclear staining.

Three-dimensional (3D) cellular imaging provides comprehensive spatial information about cellular and tissue architecture. Techniques often combine fluorescence microscopy with optical tissue clearing or advanced light sheet microscopy to achieve high-resolution 3D reconstructions. While cationic fluorescent agents are explored for vascular staining and imaging in 3D cleared tissues, there is no specific evidence identifying the this compound as the particular cationic agent used in these advanced 3D imaging protocols. The focus in such studies is often on near-infrared cationic agents rather than the visible green spectrum associated with this compound.

Super-Resolution Microscopy Applications

Quantitative Analytical Assays for Biomolecular Detection

Quantitative analytical assays are crucial for determining the concentration and properties of biomolecules. Fluorometric methods offer high sensitivity and specificity compared to absorbance-based techniques.

Fluorometric assays for nucleic acid quantification rely on fluorescent dyes that bind to DNA or RNA, with the emitted fluorescence intensity being proportional to the nucleic acid concentration. Ethyl Green, as a histological stain, is known to interact with nucleic acids. However, in modern quantitative fluorometric assays for DNA (e.g., dsDNA, ssDNA) and RNA, other specific DNA-binding dyes such as SYBR Green I, PicoGreen, and Ethidium Bromide are predominantly cited for their high sensitivity and specificity in quantifying nucleic acids in solution. Direct, detailed research on the this compound's specific utility and performance metrics in contemporary fluorometric nucleic acid quantification assays is not widely reported.

Flow cytometry is a powerful tool for analyzing cell populations, including cell cycle distribution and viability, by measuring the fluorescence intensity of stained cells. Protocols often involve DNA-binding dyes that stoichiometrically stain nucleic acids to differentiate cells in G0/G1, S, and G2/M phases, or membrane-permeable/impermeable dyes for viability assessment. Common dyes used for these purposes include Propidium Iodide, DAPI, and Hoechst 33342. While this compound's properties as a dye could theoretically allow for cellular staining, specific established protocols or widespread use of this compound in advanced flow cytometry applications for cell cycle and viability analysis are not detailed in the available research literature.

Theoretical and Computational Research Approaches

Molecular Modeling and Docking Simulations of Dye-Macromolecule Complexes

Molecular modeling and docking simulations are invaluable computational techniques used to predict the preferred orientation and binding affinity of a ligand, such as Ethyl Green cation, within the binding site of a macromolecule. nih.govnih.gov This approach is crucial for understanding how cationic dyes interact with biological targets like DNA or proteins, which often possess negatively charged regions. The simulations aim to identify the most stable complex structures based on minimum binding energy. nih.gov

Key intermolecular interactions explored in these simulations include hydrogen bonding, electrostatic interactions (given the cationic nature of Ethyl Green), and van der Waals forces. nih.govacs.org For instance, studies on other cationic dyes, such as azo dyes and Brilliant Green, have utilized molecular docking to elucidate their binding modes with double-stranded DNA or lignocellulose-based adsorbents, revealing insights into minor groove binding, intercalation, and the role of specific functional groups in affinity. mdpi.comidsi.md Similar methodologies would be applied to this compound to predict its interaction with nucleic acids or other cellular components, providing a molecular basis for its staining specificity.

Table 1: Illustrative Molecular Docking Parameters for Dye-Macromolecule Complexes

ParameterDescriptionTypical Unit/Range (Illustrative)
Binding Energy (ΔG)Predicted free energy change upon binding, indicating affinity.-5 to -10 kcal/mol
Interacting ResiduesAmino acids or nucleic acid bases involved in direct contact.(Specific residues/bases)
Interaction TypeNature of forces: hydrogen bonds, electrostatic, hydrophobic, π-stacking.Hydrogen bond, Electrostatic
RMSD (Root Mean Square Deviation)Measure of conformational similarity between docked poses.< 2.0 Å

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio approaches, are fundamental for a detailed understanding of the electronic structure, charge distribution, and intrinsic reactivity of chemical species like this compound. acs.orgresearchgate.netrsc.org These calculations can reveal insights into the stability of the cation, its preferred conformations, and potential reaction pathways it might undergo in biological or chemical environments. acs.orgrsc.orgresearchgate.net

For instance, studies on α-substituted ethyl cations have utilized high-level quantum chemical methods (e.g., B3LYP, MP2) to investigate their geometries and the influence of substituents on their electronic structure and electron-donating power. acs.org Such calculations can also analyze weak interactions, like hydrogen bonding, within ionic compounds, providing a microscopic view of intermolecular forces. researchgate.net The application of these methods to this compound would involve determining its optimized geometry, mapping its electrostatic potential, and calculating frontier molecular orbitals (HOMO and LUMO) to predict its electrophilic or nucleophilic sites, which are crucial for understanding its interactions and potential reactivity. rsc.orgrsc.org

Table 2: Illustrative Quantum Chemical Parameters for this compound

ParameterDescriptionTypical Value/Range (Illustrative)
HOMO Energy (E_HOMO)Energy of the Highest Occupied Molecular Orbital, related to electron donation.-5.0 to -7.0 eV
LUMO Energy (E_LUMO)Energy of the Lowest Unoccupied Molecular Orbital, related to electron acceptance.-1.0 to -3.0 eV
Energy Gap (E_LUMO - E_HOMO)Indicates chemical reactivity and stability.2.0 to 6.0 eV
Partial Atomic ChargesDistribution of electronic charge across atoms within the molecule.(Specific values per atom)
Dipole MomentMeasure of molecular polarity.5.0 to 15.0 Debye

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational technique that simulates the time-dependent behavior of molecular systems, offering a dynamic perspective on interactions that static docking methods cannot provide. mdpi.com For this compound, MD simulations can elucidate how the dye moves, diffuses, and interacts with its environment, including solvent molecules and macromolecules, over time. This approach can provide insights into diffusion dynamics, conformational changes of both the dye and the macromolecule, and the stability of dye-macromolecule complexes in a more realistic, dynamic environment. mdpi.comresearchgate.netacs.org

MD simulations have been extensively used to study the interactions of ionic liquids (which contain various organic cations, including ethyl-substituted ones) with polymers, providing detailed information on hydrogen bonding and other intermolecular forces governing their mutual solubilities and phase behavior. acs.orgua.pt Furthermore, MD can investigate solvent effects on dye adsorption and self-aggregation, which are critical factors influencing staining efficiency and specificity. mdpi.com By tracking the trajectories of individual atoms and molecules, MD simulations can reveal the microscopic mechanisms underlying the observed macroscopic behavior of this compound in solution and in complex biological matrices.

Table 3: Illustrative Molecular Dynamics Simulation Outputs for this compound

ParameterDescriptionTypical Value/Range (Illustrative)
Diffusion CoefficientRate at which the dye moves through a solvent or biological matrix.10⁻⁶ to 10⁻⁵ cm²/s
Radial Distribution Functions (RDFs)Probability of finding other atoms/molecules at a certain distance from the dye.(Peaks at specific distances)
Hydrogen Bond LifetimesDuration of hydrogen bonds formed between the dye and its environment.Picoseconds to Nanoseconds
Conformational ChangesChanges in the shape of the dye or macromolecule during interaction.(Qualitative observation)

Development of Quantitative Structure-Activity Relationships (QSAR) for Staining Specificity

Quantitative Structure-Activity Relationships (QSAR) involve developing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.netepa.gov For this compound, QSAR models could be developed to predict its staining specificity for different cellular components or tissue types. This involves identifying various structural descriptors (e.g., electronic, steric, hydrophobic properties) of the dye and correlating them with experimental data on its staining patterns or binding affinities. researchgate.netresearchgate.net

QSAR has been successfully applied to other triarylmethane dyes, the chemical class to which Ethyl Green belongs, to estimate properties like sorption characteristics. researchgate.net By building a QSAR model, researchers can gain insights into which structural features of Ethyl Green are most crucial for its interaction with specific macromolecules (e.g., DNA, proteins, polysaccharides) within a biological sample. This understanding can guide the rational design of modified dyes with enhanced or altered staining properties. The concept of "bonding parameters" based on charge distribution and delocalization within dye molecules is also relevant for predicting dye-tissue interactions and could be incorporated into QSAR models. researchgate.net

Table 4: Illustrative QSAR Descriptors and Their Potential Impact on Staining Specificity

QSAR DescriptorDescriptionPotential Impact on Staining Specificity (Illustrative)
LogP (Lipophilicity)Measure of hydrophobicity, influencing membrane permeability and non-polar interactions.Higher LogP might increase lipid staining.
Molecular WeightSize of the dye molecule, affecting diffusion and steric hindrance.Larger dyes might have restricted access to certain sites.
Total Polar Surface Area (TPSA)Indicates the surface area contributed by polar atoms, related to hydrogen bonding.Higher TPSA might enhance hydrogen bonding with polar macromolecules.
Net Charge (Z)Overall charge of the cation, crucial for electrostatic interactions.Stronger electrostatic interactions with negatively charged macromolecules.
Number of Rotatable BondsFlexibility of the molecule, influencing its ability to fit into binding sites.More rotatable bonds might allow for more flexible binding.

Spectroscopic Simulations and Predictive Modeling

Spectroscopic simulations involve computationally predicting the spectroscopic properties of a molecule, such as its UV-Vis absorption, fluorescence, or vibrational (IR, Raman) spectra. For this compound, these simulations can provide a molecular-level assignment of observed experimental spectral features, helping to understand how its electronic structure and vibrational modes contribute to its color and other optical properties. aip.org

Predictive modeling, often leveraging quantum-derived parameters, extends beyond spectral prediction to forecast other physicochemical properties relevant to the dye's behavior. For instance, predictive models have been developed for solvatochromic parameters of ionic liquids, which describe how the solvent environment affects the dye's spectrum. frontiersin.org These models can also predict properties like molecular volume and density, which are important for understanding the dye's behavior in solution and its interactions in bulk phases. researchgate.net Resonance Rayleigh Scattering (RRS) is another technique sensitive to macromolecule interactions, and computational modeling can support the interpretation of such experimental data by providing insights into weak binding forces. acs.org By combining experimental spectroscopy with computational simulations, a comprehensive understanding of this compound's optical properties and its interactions with various environments can be achieved.

Table 5: Illustrative Spectroscopic Parameters from Simulations for this compound

ParameterDescriptionTypical Value/Range (Illustrative)
Absorption Maximum (λmax)Wavelength at which the dye absorbs light most strongly.600-650 nm (Visible green)
Molar Extinction Coefficient (ε)Measure of how strongly the dye absorbs light at a given wavelength.50,000 - 100,000 M⁻¹cm⁻¹
Vibrational FrequenciesFrequencies of molecular vibrations, corresponding to IR/Raman bands.(Specific wavenumbers, e.g., C-H stretches, C=C bends)
Stokes ShiftDifference between absorption and emission maxima in fluorescence.10-50 nm

Future Directions and Emerging Research Frontiers

Design and Synthesis of Novel Ethyl Green Cation Derivatives with Enhanced Properties

Future directions in this compound research involve the rational design and synthesis of novel derivatives aimed at overcoming current limitations and enhancing desirable properties. Key areas of focus include improving photostability, quantum yield, and solubility, which are critical for advanced biological imaging and material applications. Modifications to the classical triphenylmethane (B1682552) dye structure, such as counterion exchange, have shown promise in improving optical properties and thermal and photostability researchgate.net. For instance, replacing strong electrostatic attractions between a cationic dye and its counter anion with weaker coordinating anions can enhance photostability due to better charge distribution researchgate.net.

Furthermore, structural alterations like dimerization of the triphenylmethane moiety or the introduction of bulky and hydrophilic substituents can lead to enhanced solubility in various solvents, including water, and improved rigidity, which can contribute to better performance in applications like high-speed inkjet printing researchgate.netresearchgate.net. Chlorination of synthesized dyes has also been explored to optimize color tuning and prevent dye agglomeration researchgate.net. While modifications can enhance properties, a persistent challenge remains in achieving these improvements without compromising the dye's inherent tinctorial strength sci-hub.st.

Development of Targeted Probes for Specific Cellular Compartments

This compound and its close analogue, Brilliant Green, exhibit a known propensity for mitochondrial accumulation, making them intriguing candidates for developing targeted probes for specific cellular organelles nih.govnih.gov. This intrinsic characteristic provides a foundation for engineering derivatives that can selectively localize to other subcellular compartments, such as the nucleus, endoplasmic reticulum, Golgi apparatus, or lysosomes scbt.combio-techne.comscribd.commdpi.comnih.govencyclopedia.pub.

Strategies for achieving such specificity involve conjugating the this compound scaffold with various targeting moieties known to direct compounds to particular organelles. For example, triphenylphosphonium (TPP) residues have been successfully utilized to create carbon dots that selectively target mitochondria in cancer cells researchgate.net. Similarly, fluorescent proteins, including green fluorescent protein (GFP) variants, have been engineered and targeted to mitochondria using specific signal sequences, demonstrating the feasibility of organelle-specific labeling montanamolecular.comoup.com. The development of triphenylmethane dyes for in vivo fluorescence imaging of amyloid β oligomers, which are implicated in Alzheimer's disease, highlights the potential for designing highly selective probes for specific biomolecular targets within cellular environments acs.orgnih.gov.

Integration with Advanced Omics Technologies for Systems-Level Analysis

The integration of this compound with advanced omics technologies represents a promising frontier for systems-level biological analysis. As a reporter or indicator, this compound derivatives could play a role in high-throughput assays that generate data for genomics, proteomics, and metabolomics studies. For instance, Brilliant Green has been utilized in PCR monitoring by binding to double-stranded DNA, which suggests its potential in high-throughput molecular analysis applications that could feed into genomics data ausamics.com.

Fluorescent sensors and probes, including those derived from triphenylmethane dyes, are crucial tools for understanding biological systems due to their sensitivity to specific analytes nih.gov. Future research could focus on developing this compound-based probes that respond to multiple analytes simultaneously (dual-responsive probes), thereby providing more comprehensive data for systems biology investigations nih.gov. Such probes could contribute to understanding the location and concentration of signaling molecules, metabolites, and exogenous toxins within cells, providing valuable insights for systems-level analysis.

High-Throughput Screening Applications in Chemical Biology Research

The application of this compound in high-throughput screening (HTS) is a significant area for future chemical biology research, particularly in drug discovery and compound screening. As a triphenylmethane dye, this compound shares structural similarities with other dyes like Crystal Violet, which is widely used in cytotoxicity assays to assess cell viability and growth scielo.brresearchgate.net. This indicates its inherent suitability for similar screening applications.

The ability of Brilliant Green to accumulate in mitochondria and disrupt the mitochondrial thioredoxin system, leading to cell death at nanomolar concentrations, underscores its potential as a lead compound or a reporter in screens for anti-cancer agents or modulators of mitochondrial function nih.govnih.gov. The development of triphenylmethane dyes as selective fluorescent probes for amyloid β oligomers further exemplifies their utility in screening for compounds relevant to neurodegenerative diseases acs.orgnih.gov. By serving as a reporter or indicator, this compound derivatives can facilitate the rapid and cost-effective evaluation of large chemical libraries, accelerating the identification of compounds with desired biological activities uq.edu.aunih.gov. Its use as an electroactive indicator in DNA hybridization biosensors also points to its potential in high-throughput genetic screening applications researchgate.net.

Exploration of this compound in Materials Science for Research Tools

The distinctive optical and electrochemical properties of this compound make it a compelling candidate for exploration in materials science, particularly for the development of novel research tools. Its application in biosensors is a notable area of interest. Ethyl Green has been successfully employed as an electroactive indicator in DNA hybridization biosensors, demonstrating its utility in detecting specific DNA target sequences researchgate.netacs.org. Such biosensors, often incorporating nanomaterials like gold nanoparticles, offer advantages in terms of sensitivity, stability, and rapid response, making them valuable for environmental monitoring and clinical diagnostics mdpi.comnih.govmdpi.com.

Beyond biosensors, the exploration of this compound in nonlinear optical materials presents another exciting avenue. Triphenylmethane dyes, including Brilliant Green and Crystal Violet, have been investigated for their third-order nonlinear optical (TNLO) properties, which are crucial for applications in photonics and optical limiting spiedigitallibrary.orgx-mol.netresearchgate.networldscientific.com. Research has focused on incorporating these dyes into ionic polymers or thin films to create materials with enhanced nonlinear optical responses spiedigitallibrary.orgaip.org. Future work could involve further modifying the this compound structure or integrating it into advanced nanostructured materials to optimize its optical nonlinearity for applications such as optical switches, sensors, or other light-controlling devices.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ethyl Green cation with high purity?

  • Methodological Answer : Synthesis should prioritize green chemistry principles (e.g., using safer solvents like ethyl lactate, minimizing waste) . Characterization requires a combination of spectroscopic techniques (e.g., IR for hydrogen bonding analysis , NMR for structural confirmation) and chromatographic methods (e.g., TLC for purity assessment ). For novel compounds, provide detailed purity data (e.g., elemental analysis, melting point consistency) and compare with literature benchmarks .

Q. How do hydrogen bonding interactions in this compound influence its stability and reactivity?

  • Methodological Answer : Use Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses to quantify intramolecular H-bond strength (e.g., ρBCP and ∇²ρBCP values ). Molecular dynamics (MD) simulations (e.g., OPLS-AA forcefield ) can model solvent effects. Experimental validation via IR spectroscopy (e.g., O–H stretching frequencies ) is critical to confirm computational predictions.

Q. What are the key considerations for ensuring reproducibility in this compound studies?

  • Methodological Answer : Document all experimental parameters (e.g., temperature, pressure, solvent purity) and computational settings (e.g., basis sets in DFT ). Use standardized reference materials for calibration (e.g., NIST data ). Publish raw data and fitting equations (e.g., TRIDEN for density ) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported thermophysical data (e.g., density, viscosity) for this compound be resolved?

  • Methodological Answer : Conduct sensitivity analyses using equations of state (e.g., Sanchez-Lacombe EOS ) to assess pressure-temperature dependencies. Compare deviations across datasets (e.g., 0.03–0.12% variance in density ) and validate via independent methods (e.g., Gibbs ensemble Monte Carlo simulations ). Address discrepancies by revisiting measurement protocols (e.g., instrument calibration ).

Q. What computational strategies effectively predict this compound’s phase behavior and solvent interactions?

  • Methodological Answer : Combine DFT for short-range interactions (e.g., B3LYP/6-311++g** level ) with MD for bulk properties (e.g., radial distribution functions ). Use AIMD simulations to model dynamic hydrogen-bond networks and compare with experimental dielectric relaxation spectroscopy (DRS) .

Q. How do advanced green chemistry principles inform the design of this compound-based catalytic systems?

  • Methodological Answer : Optimize atom economy by quantifying reaction efficiencies (e.g., E-factor calculations ). Evaluate solvent alternatives using Hansen solubility parameters and life-cycle assessments (LCA) . Integrate real-time analysis (e.g., in situ FTIR ) to minimize waste and energy use .

Methodological Best Practices

  • Data Reporting : Include error margins (e.g., ±17 kJ/mol in gas-phase thermodynamics ) and uncertainty analyses .
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Interdisciplinary Integration : Cross-validate results with complementary techniques (e.g., combining AIM with NBO ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.